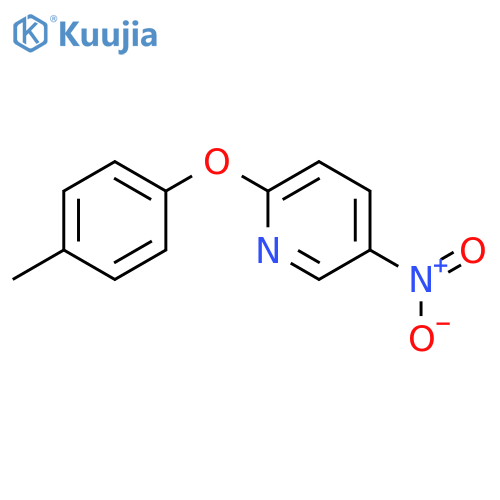

Cas no 28232-34-0 (2-(4-methylphenoxy)-5-nitropyridine)

2-(4-methylphenoxy)-5-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-(4-methylphenoxy)-5-nitropyridine

- 2-(4-CHLOROPHENOXY)-5-NITROPYRIMIDINE

- 2-(4-Methoxyphenoxy)-5-nitropyridine

- 5-nitro-2-(p-tolyloxy)pyrimidine

-

- MDL: MFCD00117669

計算された属性

- 精确分子量: 230.0692

じっけんとくせい

- PSA: 65.26

2-(4-methylphenoxy)-5-nitropyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 120286-1g |

2-(4-Methylphenoxy)-5-nitropyridine, >95% |

28232-34-0 | >95% | 1g |

$275.00 | 2023-09-07 | |

| Matrix Scientific | 120285-1g |

2-(4-Methoxyphenoxy)-5-nitropyridine, >95% |

28232-34-0 | >95% | 1g |

$275.00 | 2023-09-07 |

2-(4-methylphenoxy)-5-nitropyridine 関連文献

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

2-(4-methylphenoxy)-5-nitropyridineに関する追加情報

Introduction to 2-(4-methylphenoxy)-5-nitropyridine (CAS No. 28232-34-0)

2-(4-methylphenoxy)-5-nitropyridine, also known by its CAS registry number CAS No. 28232-34-0, is a heterocyclic aromatic compound with significant applications in various fields of organic chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a nitro group at the 5-position and a phenoxy group at the 2-position, where the phenoxy group itself is substituted with a methyl group at the para position. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it an interesting subject of study for researchers in medicinal chemistry, agrochemistry, and materials science.

The synthesis of 2-(4-methylphenoxy)-5-nitropyridine typically involves multi-step organic reactions, often starting from pyridine derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, leveraging modern catalytic systems and green chemistry principles. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction rates and minimize by-products, which is particularly relevant in the context of sustainable chemical manufacturing.

In terms of chemical properties, 2-(4-methylphenoxy)-5-nitropyridine exhibits strong electron-withdrawing effects due to the nitro group, which significantly influences its reactivity in various chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals. Recent studies have highlighted its potential as a precursor for bioactive compounds, particularly in the development of new classes of antibiotics and anticancer agents.

The biological activity of 2-(4-methylphenoxy)-5-nitropyridine has been a focal point of recent research efforts. Preclinical studies suggest that this compound possesses potent antimicrobial properties, targeting a range of bacterial and fungal pathogens. Additionally, investigations into its cytotoxicity have revealed selective activity against cancer cell lines, underscoring its potential as a lead compound for drug discovery programs.

From an environmental perspective, understanding the fate and behavior of CAS No. 28232-34-0 in natural systems is crucial for assessing its ecological impact. Recent environmental toxicology studies have evaluated its biodegradability and potential toxicity to aquatic organisms. These findings are essential for guiding safe handling practices and regulatory frameworks surrounding this compound.

In conclusion, 2-(4-methylphenoxy)-5-nitropyridine (CAS No. 28232-34-0) stands as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methods and biological evaluations, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.

28232-34-0 (2-(4-methylphenoxy)-5-nitropyridine) Related Products

- 2228152-58-5(1-(2-chloro-4-methylphenyl)cyclobutylmethanol)

- 919660-24-5(4-chloro-N-2-(1H-indol-3-yl)ethyl-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide)

- 2229182-09-4(3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine)

- 862161-11-3(2-Hydroxy-N,N,N-trimethylethanaminium2-Aminoethanesulfonate)

- 2418650-20-9(2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride)

- 2002656-65-5(5-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]furan-2-carbaldehyde)

- 823188-82-5(Methyl-(2-trifluoromethoxy-benzyl)-amine)

- 2098013-52-4(1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole)

- 306287-79-6(3,6-diethyl 2-(thiophene-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)

- 2248361-51-3(Tert-butyl 2-amino-3-fluoro-6-methylbenzoate)